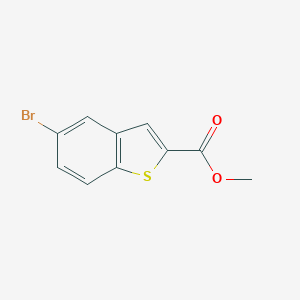

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVZHUZZZKQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384973 | |

| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-11-0 | |

| Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound with a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, including spectral and physical data. Due to the limited availability of specific experimental data for this compound, this guide also includes predicted spectral information and a generalized synthesis protocol based on established methods for related benzothiophene derivatives. Furthermore, potential biological signaling pathway interactions are discussed in the context of the broader benzothiophene class of molecules, highlighting areas for future research.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers and databases, other key experimental values, such as solubility in various organic solvents, have not been extensively reported in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7312-11-0 | [1] |

| Molecular Formula | C₁₀H₇BrO₂S | [2] |

| Molecular Weight | 271.13 g/mol | [2] |

| Melting Point | 110 °C | [1] |

| Boiling Point | 358.9 ± 22.0 °C at 760 mmHg | [1] |

| Note: A conflicting report states this is "Not available" | [1] | |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| Stability | Stable under normal temperatures and pressures. Avoid high temperatures, dust generation, prolonged exposure to air, and direct sunlight. | [1] |

| Incompatibilities | Strong oxidizing agents, bases. | [1] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide, sulfur oxides. | [1] |

Spectral Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzothiophene ring system and the methyl protons of the ester group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | |

| -OCH₃ | 3.8 - 4.0 | s |

Predictions are based on general chemical shift ranges for similar aromatic and ester compounds.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule, including those in the aromatic rings, the carbonyl group, and the methyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-S | 125 - 145 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 130 - 150 |

| -OCH₃ | 50 - 55 |

Predictions are based on typical chemical shift values for substituted benzothiophenes and methyl esters.[3]

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=O of the ester, and C-O single bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O (Ester) stretch | 1715 - 1735 | Strong |

| C-O (Ester) stretch | 1000 - 1300 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-Br stretch | 500 - 680 | Strong |

Predictions are based on standard infrared absorption frequencies for organic functional groups.[4][5]

Experimental Protocols: Synthesis

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable brominated thiophenol derivative, followed by cyclization and subsequent esterification. A more direct approach starts with the commercially available 5-bromo-1-benzothiophene-2-carboxylic acid.

Caption: General workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol (Fischer Esterification)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the benzothiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Two signaling pathways where benzothiophene derivatives have shown activity are the STAT3 and PPAR pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival.[6] Its constitutive activation is implicated in various cancers. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[4] Some benzothiophene derivatives have been investigated as STAT3 inhibitors.

Caption: Potential inhibition of the STAT3 pathway by benzothiophenes.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[7] PPAR agonists, including some containing heterocyclic scaffolds, are used in the treatment of metabolic diseases like type 2 diabetes.[8] Certain benzothiophene derivatives have been patented as PPAR activators.[9]

Caption: Potential activation of the PPAR pathway by benzothiophenes.

Disclaimer: The involvement of this compound in the STAT3 or PPAR signaling pathways is speculative and based on the known activities of other compounds containing the benzothiophene scaffold. Further research is required to determine the specific biological targets and mechanisms of action for this particular molecule.

Conclusion

This compound is a compound with potential applications in various scientific fields, particularly in drug discovery. This guide has consolidated the available physicochemical data, highlighting the need for further experimental characterization, especially concerning its solubility and spectral properties. The provided synthesis protocol offers a general framework for its preparation. While its specific biological activities remain to be elucidated, the known pharmacology of the benzothiophene class of compounds suggests that it may interact with important cellular signaling pathways, warranting further investigation. This document serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound.

References

- 1. CAS#:7312-11-0 | this compound | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. web.pdx.edu [web.pdx.edu]

- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data for Methyl 5-bromo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1-benzothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and material science. Its rigid, planar structure and substitution pattern make it a valuable scaffold for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, experimental protocols for its synthesis and NMR analysis, and a visual representation of its structural connectivity.

While extensive searches of public databases and scientific literature did not yield specific, experimentally acquired ¹H and ¹³C NMR spectra for this compound, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This information will aid researchers in the identification and characterization of this molecule.

Predicted NMR Spectral Data

The chemical structure of this compound with atom numbering for NMR assignments is shown below:

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the electronic nature of the benzothiophene ring system.

| Proton Number | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H3 | 8.0 - 8.2 | s | - | Thiophene proton |

| H4 | 7.8 - 8.0 | d | ~8.5 | Benzene ring proton |

| H6 | 7.5 - 7.7 | dd | ~8.5, ~1.8 | Benzene ring proton |

| H7 | 8.1 - 8.3 | d | ~1.8 | Benzene ring proton |

| OCH₃ | 3.9 - 4.1 | s | - | Methyl ester protons |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Number | Expected Chemical Shift (δ, ppm) | Assignment |

| C2 | 130 - 135 | Thiophene carbon |

| C3 | 125 - 130 | Thiophene carbon |

| C3a | 138 - 142 | Bridgehead carbon |

| C4 | 125 - 130 | Benzene ring carbon |

| C5 | 118 - 122 | Benzene ring carbon (C-Br) |

| C6 | 128 - 132 | Benzene ring carbon |

| C7 | 124 - 128 | Benzene ring carbon |

| C7a | 135 - 140 | Bridgehead carbon |

| C=O | 160 - 165 | Carbonyl carbon |

| OCH₃ | 52 - 55 | Methyl ester carbon |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of the corresponding carboxylic acid.

Materials:

-

5-bromo-1-benzothiophene-2-carboxylic acid

-

Methanol (reagent grade, dry)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (modern spectrometers often reference to the residual solvent peak).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Visualization of Structural Connectivity

The following diagram illustrates the logical relationships between the different proton and carbon environments in this compound, which can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) for H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) for C-H correlations.

Figure 1. Structural connectivity of this compound.

Mass Spectrometry Analysis of Brominated Benzothiophene Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated benzothiophene esters. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the benzothiophene scaffold, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of bromine atoms can further modulate their pharmacological profiles. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of these molecules during synthesis, in biological matrices for pharmacokinetic studies, and for quality control purposes.

This guide details experimental protocols for both qualitative and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also presents mass spectral data for representative compounds and illustrates key concepts through diagrams of experimental workflows, fragmentation pathways, and relevant biological signaling pathways.

Experimental Protocols

Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like many benzothiophene esters. Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns useful for structural elucidation.

Sample Preparation (from a reaction mixture):

-

Quench the reaction mixture and extract the organic compounds using a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]

-

Dilute an aliquot of the concentrated extract in a GC-vial with a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

-

Inlet Temperature: 250°C.[1]

-

Injection Volume: 1 µL in splitless mode.[1]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

-

-

MS Transfer Line Temperature: 280°C.[1]

-

Ion Source Temperature: 230°C.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and identification.[1]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of brominated benzothiophene esters in complex biological matrices such as plasma. This method typically involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation from Plasma (Protein Precipitation and Solid-Phase Extraction):

-

To 500 µL of plasma in a centrifuge tube, add 1 mL of acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1260 Infinity or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad™ 4500 or equivalent.

-

Column: Kinetex Biphenyl (2.6 µm, 50 x 3.0 mm) or equivalent.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient to achieve separation, for example, starting at 30% B, ramping to 95% B, holding, and then re-equilibrating.

-

Flow Rate: 500 µL/min.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Source Temperature: 550°C.

-

IonSpray Voltage: 4500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be optimized for each target analyte and the internal standard.

Data Presentation

GC-MS Data of Benzothiophene-3-Carboxylate Derivatives

The following table summarizes the electron ionization (EI) GC-MS data for selected benzothiophene-3-carboxylate derivatives. The characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of similar intensity) is a key diagnostic feature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Intensity %) |

| Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | C₁₆H₁₂O₂S | 268.33 | 268 (M⁺, 87), 237 (100), 208 (25), 165 (33) |

| Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | C₁₇H₁₄O₂S | 282.36 | 282 (M⁺, 100), 251 (71), 208 (16) |

| Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | C₁₆H₁₁BrO₂S | 347.23 | 348 (M+2⁺, 79), 346 (M⁺, 75), 317/315 (32), 236 (100), 208 (29), 163 (22) |

Data sourced from Mancuso et al. (2022)[2].

Representative Quantitative LC-MS/MS Method Performance

While specific validated quantitative data for brominated benzothiophene esters in biological matrices is not widely published, the following table presents typical performance characteristics for a validated LC-MS/MS method for the analysis of other halogenated aromatic compounds or complex molecules in plasma. These values serve as a benchmark for what can be expected when developing a quantitative assay for brominated benzothiophene esters.

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated for with an internal standard |

Performance characteristics are representative and based on validated methods for similar analytes in biological matrices[3].

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis of brominated benzothiophene esters in plasma.

Fragmentation Pathway of a Brominated Benzothiophene Ester

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate. The presence of bromine is indicated by the characteristic isotopic peaks (M⁺ and M+2⁺).

Caption: Proposed EI fragmentation of a brominated benzothiophene ester.

Benzothiophenes as Kinase Inhibitors: A Signaling Pathway Example

Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4][5] For instance, certain derivatives can inhibit kinases such as DYRK1A/B and Haspin, or interfere with pathways like the STAT3 signaling cascade.[4][6] This makes them attractive candidates for targeted therapies.

Caption: Inhibition of a generic kinase signaling pathway by a benzothiophene derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Methyl 5-bromo-1-benzothiophene-2-carboxylate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document presents a projected solubility profile in common organic solvents based on established chemical principles and analogous compound behavior. Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this compound, enabling researchers to generate accurate data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, process development, and formulation science, facilitating the effective use of this compound in their research and development endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇BrO₂S and a molecular weight of approximately 271.13 g/mol . It exists as a brown powder at room temperature. The benzothiophene core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. As an intermediate, understanding the solubility of this compound is crucial for its synthesis, purification, and subsequent reactions in the development of active pharmaceutical ingredients (APIs). The solubility of a compound dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting yield, purity, and bioavailability.

Projected Solubility Profile

The following table summarizes the projected solubility of this compound in common organic solvents at ambient temperature. It is critical to note that these are estimations and should be confirmed experimentally.

| Solvent | Chemical Class | Projected Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Sparingly Soluble | The polar hydroxyl group can interact with the ester moiety, but the nonpolar benzothiophene core limits high solubility. |

| Ethanol | Alcohol | Sparingly Soluble | Similar to methanol, with slightly lower polarity, which might marginally improve solubility of the benzothiophene portion. |

| Water | Inorganic | Insoluble | The large, nonpolar aromatic system makes it immiscible with water.[1] |

| Polar Aprotic Solvents | |||

| Acetone | Ketone | Soluble | The ketone's polarity is suitable for interacting with the ester, and its organic character can accommodate the benzothiophene ring. |

| Acetonitrile | Nitrile | Soluble | A common solvent for organic reactions, its polarity is well-suited for dissolving a range of organic compounds. |

| Dimethylformamide (DMF) | Amide | Very Soluble | A powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with both polar and nonpolar functionalities. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | Another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of organic molecules. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and nonpolar substances. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the benzothiophene ring system, but it may be less effective at solvating the polar ester group. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar ester group of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, it is essential to perform experimental measurements. The following are detailed methodologies for determining the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

-

Calculation:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S (g/L) = (Weight of dissolved solid (g)) / (Volume of supernatant taken (L))

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum.

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the excess solid.

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

This technical guide has provided a foundational understanding of the solubility profile of this compound. While quantitative data is sparse, the projected solubility table offers a starting point for solvent selection. The detailed experimental protocols provided herein empower researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility information is indispensable for optimizing reaction conditions, developing robust purification methods, and formulating effective drug products. It is recommended that the experimental protocols outlined in this guide be followed to establish a definitive solubility profile of this important pharmaceutical intermediate.

References

Spectroscopic Characterization of Substituted Benzothiophene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of substituted benzothiophene compounds. Benzothiophene and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3] The nature and position of substituents on the benzothiophene core significantly influence the molecule's physicochemical and biological properties, making detailed structural elucidation essential.[1][3] This document outlines standard experimental protocols and presents a summary of spectroscopic data for various substituted benzothiophenes to serve as a foundational resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the unambiguous structure determination of substituted benzothiophenes.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of substitution patterns.

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of the purified benzothiophene derivative is dissolved in 0.6 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃).[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard if not already present in the solvent.[1]

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1] Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1] The resulting spectrum provides information on:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: Proportional to the number of protons giving rise to the signal.[1]

-

Coupling Constants (J): Reveal information about neighboring protons.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is generally acquired on the same spectrometer.[1] Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required.[1] Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1] Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Summary for Substituted Benzothiophenes

The following tables summarize ¹H and ¹³C NMR data for a selection of substituted benzothiophene compounds. Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Benzothiophenes in CDCl₃

| Compound | H2 (δ, ppm) | H3 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| Benzo[b]thiophene[2] | 7.42 | 7.33 | 7.88 (H4), 7.36 (H5), 7.34 (H6), 7.83 (H7) | |

| 2,7-Dimethyl-1-benzothiophene[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| 3-bromo-7-chloro-1-benzothiophene (Predicted)[3] | ~7.80 | ~7.65 (d), ~7.30 (t), ~7.25 (d) | ||

| 1-Benzothiophene-5-carbaldehyde[4] | 8.34 (d), 8.16 (s), 8.03 (d), 7.63 (d), 7.50 (d) | 10.11 (s, CHO) | ||

| Diethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate[5] | 7.76 (d), 7.57 (dd), 7.88 (d) | 4.51 (q, 2H), 4.40 (q, 2H), 1.47-1.36 (m, 15H) |

Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Benzothiophenes in CDCl₃

| Compound | C2 (δ, ppm) | C3 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| Benzo[b]thiophene[6] | 126.5 | 124.4 | 139.8, 139.0, 124.3, 124.2, 123.4, 122.3 | |

| 3-bromo-7-chloro-1-benzothiophene (Predicted)[3] | ~128.0 | ~115.0 | ~140.0, ~135.5, ~130.0, ~128.5, ~125.0, ~123.0 | |

| Diethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate[5] | 137.7 | 137.2 | 135.6, 133.4, 133.0, 129.3, 124.0, 122.1 | 164.7, 161.8, 62.0, 61.9, 21.4, 14.1 |

| 2-(4-Methoxyphenyl)-6-methoxy-3-methyl-1-benzothiophene[5] | 142.2 | 141.8 | 141.6, 133.4, 130.9, 127.2, 123.4, 118.4, 114.4, 106.8 | 193.8 (C=O), 55.5, 55.4, 29.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Experimental Protocols

Sample Preparation:

-

For Solids (ATR-FTIR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]

-

For Solutions: The sample is dissolved in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂), and the solution is placed in a salt plate cell.[1]

Data Acquisition: A background spectrum of the empty sample holder or pure solvent is recorded first.[1] The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[1][3]

Data Summary for Substituted Benzothiophenes

The following table lists characteristic IR absorption bands for various substituted benzothiophenes.

Table 3: Characteristic IR Absorption Bands for Substituted Benzothiophenes (cm⁻¹)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | [3] |

| Aromatic C=C Stretch | 1600 - 1450 | [7] |

| C-S Stretch | 710 - 687 | [8] |

| Nitro Group (Asymmetric Stretch) | 1550 - 1490 | [9] |

| Nitro Group (Symmetric Stretch) | 1355 - 1315 | [9] |

| Carbonyl (C=O) Stretch | 1734 - 1660 | [10] |

| Nitrile (C≡N) Stretch | 2230 - 2210 | [9] |

| N-H Stretch | 3465 - 3363 | [10] |

| C-H Out-of-plane Bending | 900 - 675 | [7] |

For example, the IR spectrum of a nitro-substituted benzothiophene would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elemental composition.[9]

Experimental Protocols

Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent, such as dichloromethane or methanol.[3]

Data Acquisition: The sample solution is injected into the mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for prior separation.[3] Electron Ionization (EI) is a common ionization technique used.[3] The mass spectrum is acquired, and the resulting fragmentation pattern and isotopic distribution are analyzed.[3] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[5]

Data Summary for Substituted Benzothiophenes

The fragmentation of benzothiophene derivatives is highly dependent on the nature and position of the substituents.

Table 4: Mass Spectrometry Data for Selected Substituted Benzothiophenes

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes | Reference |

| Benzo[b]thiophene | 134 | 108, 89 | Loss of C₂H₂ and CS units are common fragmentation pathways. | [11] |

| 3-bromo-7-chloro-1-benzothiophene (Predicted) | 246/248/250 | The isotopic pattern of bromine and chlorine will be characteristic. | [3] | |

| (3-amino-6-fluoro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | 289 | [10] | ||

| 2-(4-Methoxyphenyl)-6-methoxy-3-methyl-1-benzothiophene | 313.0883 ([M+H]⁺) | HRMS (ESI) data. | [5] |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the conjugated system of benzothiophenes.[2]

Experimental Protocols

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[1] The concentration is adjusted to ensure that the maximum absorbance falls between 0.1 and 1.0.[1]

Data Acquisition: A reference spectrum of the pure solvent is recorded. The sample solution is then placed in a cuvette, and the UV-Vis spectrum is recorded. The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the benzothiophene chromophore.[1]

Data Summary for Substituted Benzothiophenes

The λmax values for benzothiophene derivatives are sensitive to the substitution pattern, with extended conjugation generally leading to a bathochromic (red) shift.[12]

Table 5: UV-Vis Spectroscopic Data for Selected Benzothiophene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Benzothiophene Fulgide 1 | DMSO | ~350 | [12] |

| Benzothiophene Polymer 1 | 401 | [13] | |

| Benzothiophene Polymer 4 | 563 | [13] |

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of substituted benzothiophenes and the logical relationships in data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. iosrjournals.org [iosrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Benzothiophene Core: A Technical Guide to its Electronic Properties in Functional Materials

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a critical building block in the design and synthesis of a new generation of functional organic materials. Its inherent electronic properties, coupled with the potential for versatile functionalization, have positioned benzothiophene derivatives at the forefront of research in organic electronics and medicinal chemistry. This technical guide provides an in-depth exploration of the electronic characteristics of the benzothiophene core, offering a comprehensive resource for professionals engaged in the development of advanced materials and therapeutics.

Fundamental Electronic Properties of the Benzothiophene Core

The electronic behavior of benzothiophene is fundamentally governed by its π-conjugated system. The fusion of the electron-rich thiophene ring with the aromatic benzene ring creates a unique electronic landscape that influences its charge transport and photophysical properties. Key electronic parameters that define the utility of benzothiophene-based materials include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy band gap, and charge carrier mobility.

The sulfur atom in the thiophene ring plays a crucial role, contributing to the delocalization of π-electrons and influencing the HOMO energy level.[1] This often results in benzothiophene derivatives possessing deep HOMO levels, which imparts high environmental stability and resistance to oxidation, a desirable trait for long-lasting electronic devices.[1] The electronic properties can be precisely tuned through strategic chemical modifications to the benzothiophene core.[2]

Quantitative Electronic Data of Benzothiophene Derivatives

The electronic properties of benzothiophene derivatives can be quantified through experimental measurements and computational studies. The following tables summarize key electronic parameters for a selection of benzothiophene-based materials, providing a comparative overview for material selection and design.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | Application(s) | Reference(s) |

| [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) | -5.6 to -5.8 | -2.2 to -2.4 | 3.4 - 3.6 | > 1.0 | OFETs | [1] |

| 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) | -5.37 | -2.05 | 3.32 | up to 19.8 | OFETs | [1] |

| 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) | -5.4 | -2.3 | 3.1 | up to 2.0 | OFETs | [3] |

| 2,7-diBr-BTBT | -6.23 | -2.85 | 3.38 | - | Precursor | [2] |

| 2,7-diBr-BTBTDO (dioxide) | -6.78 | -3.62 | 3.16 | - | Emitter | [2] |

| 2,7-diBr-BTBTTO (tetraoxide) | -7.05 | -4.33 | 2.72 | - | Emitter | [2] |

Note: The values presented are indicative and can vary depending on the specific experimental or computational conditions.

Experimental Protocols for Characterization

The elucidation of the electronic properties of benzothiophene derivatives relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Objective: To determine the oxidation and reduction potentials of a benzothiophene derivative, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: Dissolve the benzothiophene derivative in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The equations are:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

UV-Visible Spectroscopy for Optical Band Gap Determination

Objective: To measure the absorption of light by a benzothiophene derivative as a function of wavelength to determine the optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the benzothiophene derivative in a UV-transparent solvent (e.g., chloroform, THF). For thin-film measurements, deposit a film of the material onto a transparent substrate (e.g., quartz).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer, with a reference cuvette containing the pure solvent.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: The onset of the lowest energy absorption band in the spectrum corresponds to the optical band gap (Egopt). This can be estimated from the intersection of the baseline and the tangent of the absorption edge. The band gap can be calculated using the equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility Measurement

Objective: To fabricate an OFET using a benzothiophene derivative as the active semiconductor layer and to measure its charge carrier mobility.

Methodology:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

-

Semiconductor Deposition: The benzothiophene derivative is deposited onto the gate dielectric. This can be done through solution-based techniques like spin-coating or drop-casting, or through vacuum thermal evaporation.

-

Source and Drain Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. By analyzing the transfer and output characteristics of the transistor, the field-effect mobility (μ) can be calculated from the saturation regime using the following equation:

-

IDS = (μ * Ci * W) / (2 * L) * (VG - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, respectively, VG is the gate voltage, and VT is the threshold voltage.

-

Visualizing Relationships and Workflows

Structure-Property Relationship in Benzothiophene Derivatives

The following diagram illustrates the logical relationship between the chemical structure of benzothiophene derivatives and their resulting electronic properties and device performance.

Caption: Influence of functionalization on the electronic properties and device performance of benzothiophene-based materials.

Experimental Workflow for Characterizing a Novel Benzothiophene Derivative

This diagram outlines the typical experimental workflow for synthesizing and characterizing a new benzothiophene-based material for electronic applications.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Benzothiophene Derivatives

For Immediate Release

A comprehensive technical guide exploring the burgeoning landscape of benzothiophene derivatives and their diverse pharmacological activities has been released. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a structured overview of the latest advancements in the field. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways, positioning it as an essential tool for advancing research and development of benzothiophene-based therapeutics.

The benzothiophene scaffold, a bicyclic aromatic compound, has long been recognized as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide synthesizes the current understanding of these activities, presenting a clear and concise summary of the quantitative data underpinning these findings.

Anticancer Activity: Targeting Key Signaling Pathways

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One of the key pathways targeted by these derivatives is the STAT3 signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting tumor growth and survival. Certain aminobenzo[b]thiophene 1,1-dioxides have been identified as potent STAT3 inhibitors, demonstrating significant antitumor responses.[1] For instance, compound 15 has shown remarkable potency with IC50 values ranging from 0.33 to 0.75 μM across various cancer cell lines.[1] This compound effectively inhibits both overexpressed and IL-6 induced STAT3 phosphorylation without affecting upstream kinases like Src and Jak2.[1]

Another exciting avenue of research is the development of benzothiophene derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[2] Activation of STING in immune cells can trigger a powerful anti-tumor immune response. Structure-activity relationship studies on benzothiophene oxobutanoic acid analogues have led to the discovery of potent STING agonists, such as compound 57 , which has demonstrated in vivo anti-tumor efficacy.[2][3]

The anticancer potential of benzothiophene derivatives is further highlighted by their ability to inhibit various kinases. For example, the 5-hydroxybenzothiophene hydrazide derivative 16b acts as a multi-target kinase inhibitor, with IC50 values in the nanomolar range against kinases like Clk4, DRAK1, and haspin.[4] This compound also exhibits broad-spectrum anticancer activity, with an IC50 of 7.2 μM against U87MG glioblastoma cells.[4]

A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across a panel of cancer cell lines, with EC50 values ranging from 63.74 µM in Caco-2 cells to 146.75 µM in HeLa cells.[5][6] Furthermore, acrylonitrile analogs of benzothiophene have shown potent growth inhibition in the nanomolar range against a wide panel of human cancer cell lines.[7]

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |

| Compound 15 (STAT3 Inhibitor) | Various | 0.33 - 0.75 µM | [1] |

| Compound 16b (Multi-kinase Inhibitor) | U87MG | 7.2 µM | [4] |

| HCT-116, A549, HeLa | Not specified | [4] | |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 µM | [5][6] |

| HepG2 | 67.04 µM | [5][6] | |

| LNCaP | 127.59 µM | [5][6] | |

| Caco-2 | 63.74 µM | [5][6] | |

| Panc-1 | 76.72 µM | [5][6] | |

| HeLa | 146.75 µM | [5][6] | |

| Ishikawa | 110.84 µM | [5][6] | |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 85% of NCI-60 panel | 10.0 - 90.9 nM | [7] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 96% of NCI-60 panel | 21.1 - 98.9 nM | [7] |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of NCI-60 panel | < 10.0 nM | [7] |

Signaling Pathway Diagrams

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Fluorinated benzothiophene-indole hybrids have shown particularly promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, with some derivatives exhibiting MIC values as low as 1 µg/mL.[8] Tetrahydrobenzothiophene derivatives have also been identified as potent antibacterial agents, with compound 3b displaying excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus with MIC values ranging from 0.54 to 1.11 µM.[9] Furthermore, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant isolates.[10]

| Compound/Derivative Class | Microbial Strain(s) | MIC Value(s) | Reference(s) |

| Fluorinated Benzothiophene-Indole Hybrids | S. aureus, MRSA | As low as 1 µg/mL | [8] |

| Tetrahydrobenzothiophene derivative 3b | E. coli | 1.11 µM | [9] |

| P. aeruginosa | 1.00 µM | [9] | |

| Salmonella | 0.54 µM | [9] | |

| S. aureus | 1.11 µM | [9] | |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including resistant strains) | 4 µg/mL | [10] |

| 3-halobenzo[b]thiophene derivative 19 | B. cereus, C. albicans | 128 µg/mL | [11] |

Experimental Workflow

Anti-inflammatory and Neuroprotective Activities: Modulating Pathological Processes

Chronic inflammation and neurodegeneration are complex processes that contribute to a wide range of diseases. Benzothiophene derivatives have shown promise in modulating these processes, offering potential therapeutic avenues.

In models of inflammation, certain benzothiophene derivatives have been shown to inhibit the production of pro-inflammatory mediators. For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells and downregulated the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[5][6] Thiophene derivatives have also been identified as inhibitors of COX and LOX enzymes, with some compounds exhibiting IC50 values in the low micromolar range.[12]

In the context of neuroprotection, benzofuran-2-carboxamide derivatives, structurally related to benzothiophenes, have demonstrated protective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells.[13][14] Compound 1f , with a methyl substitution, showed potent neuroprotective action comparable to memantine at a 30 µM concentration.[13] These findings suggest that the benzofuran/benzothiophene scaffold is a valuable starting point for the development of neuroprotective agents.

| Compound/Derivative Class | Biological Activity | Model/Assay | Quantitative Data | Reference(s) |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Anti-inflammatory | LPS-induced RAW264.7 cells | Reduced NO production, downregulated pro-inflammatory genes | [5][6] |

| Thiophene derivative 2 | Anti-inflammatory (5-LOX inhibition) | HEK293 cells | IC50 = 6.0 µM | [12] |

| Thiophene derivative 3 | Anti-inflammatory (5-LOX inhibition) | HEK293 cells | IC50 = 6.6 µM | [12] |

| Benzofuran-2-carboxamide 1f | Neuroprotective | NMDA-induced excitotoxicity in rat cortical neurons | Comparable to memantine at 30 µM | [13] |

Experimental Protocols: A Guide for Researchers

To facilitate further research and ensure reproducibility, this guide provides detailed experimental protocols for the key biological assays cited.

Anticancer Cell Viability (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Prepare a serial dilution of the benzothiophene derivative in a suitable broth medium in a 96-well plate.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.

Anti-inflammatory Activity (Nitric Oxide Assay)

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

Neuroprotective Activity Assay (MTT Assay)

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) into 96-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiophene derivative for a specified time (e.g., 2 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-OHDA for Parkinson's model, glutamate for excitotoxicity model).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Assay: Perform the MTT assay as described in the anticancer protocol to assess cell viability.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of benzothiophene derivatives as novel therapeutic agents. The comprehensive data, detailed protocols, and clear visualizations are intended to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. oiccpress.com [oiccpress.com]

- 6. oiccpress.com [oiccpress.com]

- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Methyl 5-bromo-1-benzothiophene-2-carboxylate for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of Methyl 5-bromo-1-benzothiophene-2-carboxylate for its potential anticancer activity. While direct studies on this specific molecule are limited, this document synthesizes data from structurally related benzothiophene and benzofuran derivatives to project a plausible pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the anticancer properties of this compound.

Introduction

Benzothiophene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have been reported to exhibit potent anticancer effects through mechanisms such as kinase inhibition, tubulin polymerization disruption, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2] this compound, as a halogenated derivative of the benzothiophene core, presents an interesting candidate for anticancer drug discovery. Halogenation has been shown to enhance the cytotoxic potential of related benzofuran compounds.[3][4][5][6] This guide outlines a hypothetical preliminary screening of this compound, detailing its potential cytotoxic effects, plausible mechanisms of action, and the experimental protocols required for its evaluation.

In Vitro Cytotoxicity

The initial assessment of an anticancer agent involves evaluating its cytotoxic effects against a panel of human cancer cell lines. Based on studies of similar benzothiophene derivatives, this compound is hypothesized to exhibit dose-dependent cytotoxicity.

Quantitative Data Summary

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment. These values are extrapolated from data on related compounds and serve as a benchmark for potential efficacy.[7][8]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 ± 0.4 |

| MDA-MB-231 | Breast Cancer | 15.8 ± 1.2 |

| A549 | Lung Cancer | 8.9 ± 0.7 |

| HCT116 | Colon Cancer | 12.5 ± 1.0 |

| HepG2 | Liver Cancer | 7.3 ± 0.6 |

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HepG2) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effect of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay by Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay is performed followed by flow cytometry analysis.

Procedure:

-

Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry within one hour.

Proposed Mechanism of Action and Signaling Pathways

Based on the literature for analogous compounds, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the RhoA/ROCK pathway.[9][10] Inhibition of this pathway can lead to the disruption of the actin cytoskeleton, inhibition of cell migration and invasion, and ultimately, apoptosis.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the targeted signaling pathway.

Caption: A flowchart of the in vitro screening process.

Caption: The proposed inhibitory effect on the RhoA/ROCK pathway.

Conclusion and Future Directions

The preliminary screening profile of this compound, projected from data on structurally similar compounds, suggests it may possess valuable anticancer properties. The hypothesized cytotoxic effects against a range of cancer cell lines warrant further investigation. Future studies should focus on confirming these in vitro findings, elucidating the precise molecular mechanisms through techniques such as Western blotting for key proteins in the RhoA/ROCK pathway, and conducting in vivo studies using xenograft models to evaluate its therapeutic potential in a physiological context. The exploration of this and other benzothiophene derivatives could lead to the development of novel and effective anticancer agents.

References

- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Synthesis of Methyl 5-bromo-1-benzothiophene-2-carboxylate via Palladium-Catalyzed Cyclization

Introduction

Methyl 5-bromo-1-benzothiophene-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and functional organic materials. The benzothiophene core is a prominent scaffold in medicinal chemistry. This application note details a robust and efficient two-step protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This methodology offers a versatile route to substituted benzothiophenes, starting from readily available precursors.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a substituted bromo-thiophenol derivative with methyl propiolate to form the key alkyne intermediate.

-

Intramolecular Cyclization: A palladium-catalyzed intramolecular cyclization of the alkyne intermediate to yield the final benzothiophene product.

A plausible synthetic route starts from 4-bromothiophenol, which is first brominated to 2,4-dibromothiophenol. This is followed by a selective Sonogashira coupling and subsequent intramolecular cyclization.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used as received unless otherwise specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Methyl 3-(2,4-dibromophenylthio)propiolate (Intermediate 1)

This step involves the reaction of 2,4-dibromothiophenol with methyl propiolate.

Procedure:

-

To a solution of 2,4-dibromothiophenol (1.0 eq) in a suitable solvent such as triethylamine (TEA) or N,N-dimethylformamide (DMF), add methyl propiolate (1.1 eq).

-

The reaction is typically carried out at room temperature and stirred for 2-4 hours.

-

Upon completion, as indicated by TLC, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This step involves the palladium-catalyzed intramolecular cyclization of Intermediate 1.

Procedure:

-

In a dried Schlenk tube, dissolve Methyl 3-(2,4-dibromophenylthio)propiolate (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.

-

Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand, for example, a phosphine ligand like triphenylphosphine (PPh₃, 10 mol%).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis based on analogous reactions reported in the literature.

| Step | Reaction | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of Intermediate 1 | Base-mediated | TEA or DMF | Room Temp | 2-4 | 85-95 |

| 2 | Intramolecular Cyclization | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 18 | 70-85 |

Visualizations

Logical Workflow for the Synthesis